5-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride
Overview
Description
5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds It features a unique structure where an indole moiety is fused with a piperidine ring, forming a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a piperidine derivative. This step often requires a strong base and a suitable solvent to facilitate the formation of the spiro junction.
Bromination: The final step involves the bromination of the indole ring at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce more complex spiro compounds.
Scientific Research Applications
5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound to probe biological systems and investigate the mechanism of action of related compounds.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spiro junction provides a unique three-dimensional structure that can enhance binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride
- 5-Bromo-1,2-dihydrospiro[indole-3,4’-pyran] hydrochloride
- 5-Bromo-1,2-dihydrospiro[indole-3,4’-thiazine] hydrochloride
Uniqueness
5-Bromo-1,2-dihydrospiro[indole-3,4’-piperidine]-2-one hydrochloride is unique due to its spiro junction with a piperidine ring, which imparts distinct chemical and biological properties compared to other spiro compounds. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromospiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O.ClH/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12;/h1-2,7,14H,3-6H2,(H,15,16);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEPNIBHZNSJML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Br)NC2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707713-79-8 | |
Record name | Spiro[3H-indole-3,4′-piperidin]-2(1H)-one, 5-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707713-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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